molecular formula C15H14O6 B1665734 Altenusin CAS No. 31186-12-6

Altenusin

Cat. No.: B1665734
CAS No.: 31186-12-6
M. Wt: 290.27 g/mol
InChI Key: ADPBTBPPIIKLEH-UHFFFAOYSA-N
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Description

Altenusin is a nonsteroidal microbial metabolite derived from fungi, specifically from the genus Alternaria. It is characterized by a biphenyl skeleton and has been reported to exhibit various biological activities, including antioxidant, antimicrobial, and cytotoxic properties . This compound has garnered significant interest in scientific research due to its potential therapeutic applications and unique chemical structure.

Mechanism of Action

Altenusin is a nonsteroidal microbial metabolite derived from fungi, specifically the Alternaria species . It has been reported to have antioxidant, antimicrobial, cytotoxic, biotin protein ligase inhibitory, FXR agonist, and tau protein aggregation inhibitory activities .

Target of Action

This compound acts as a selective agonist of the Farnesoid X receptor (FXR) . FXR is a member of the nuclear receptor subfamily and plays important roles in maintaining the homeostasis of bile acids, glucose, and lipids . This compound also targets the biotin protein ligase .

Mode of Action

This compound interacts with its targets, primarily FXR, and induces changes in their activity. As an FXR agonist, this compound binds to FXR, leading to the activation of this receptor . This interaction results in the modulation of genes involved in the homeostasis of bile acids, glucose, and lipids .

Biochemical Pathways

The activation of FXR by this compound affects several biochemical pathways. It increases insulin sensitivity and suppresses genes involved in hepatic gluconeogenesis and lipogenesis . This modulation of biochemical pathways contributes to the therapeutic potential of this compound in treating nonalcoholic fatty liver disease and associated metabolic syndrome .

Pharmacokinetics

Its bioavailability and efficacy are evident from its observed biological effects .

Result of Action

This compound has been reported to have multiple effects at the molecular and cellular levels. It reduces body weight and fat mass, decreases blood glucose and serum insulin levels, and reverses hepatic lipid droplet accumulation and macrovesicular steatosis . Furthermore, it has been found to have significant DPPH free-radical-scavenging activities .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is derived from the Alternaria species, which are endophytic fungi that colonize a variety of organic substrates . The production and activity of this compound may be affected by the specific environmental conditions of these substrates.

Biochemical Analysis

Biochemical Properties

Altenusin is a potent and selective agonist of the Farnesoid X receptor (FXR) . FXR plays a crucial role in maintaining the homeostasis of bile acids, glucose, and lipids . This compound interacts with this receptor, influencing various biochemical reactions .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to protect mice from high-fat diet-induced obesity . It also decreases blood glucose level, serum insulin level, and reduces lipid droplets accumulation . In renal proximal tubular cells, this compound alleviates TGF-β1-induced epithelial to mesenchymal transition (EMT) and renal fibrosis .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been found to inhibit Src kinase and antagonize the TGF-β/Smad signaling pathway . Moreover, it does not require FXR activation to exert its antagonizing effect on TGF-β1-induced fibroblast-like cells .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have long-term effects on cellular function. For instance, it has been found to nearly reverse high-fat diet-induced hepatic lipid droplet accumulation and macrovesicular steatosis .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, treatment on unilateral ureteral obstruction (UUO) mice with 30 mg/kg this compound significantly reduced the expression of α-SMA, fibronectin, and collagen type 1A1 (COL1A1) .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been found to stimulate the expression of small heterodimer partner in the liver and execute a negative feedback regulation on the synthesis of bile acids .

Subcellular Localization

It has been found to reduce the nuclear localization of p-Smad2 and p-Smad3 during TGF-β1 treatment , suggesting that it may have effects on its activity or function in specific compartments or organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions: Altenusin can be synthesized through various chemical routes. One common method involves the oxidative coupling of phenolic precursors under controlled conditions. The reaction typically requires the presence of oxidizing agents such as potassium ferricyanide or ceric ammonium nitrate. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of this compound .

Industrial Production Methods: Industrial production of this compound often involves the fermentation of fungal strains belonging to the genus Alternaria. The fungi are cultured in nutrient-rich media, and the metabolites are extracted using organic solvents. The crude extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Altenusin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinone derivatives. Common oxidizing agents used in these reactions include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can yield hydroquinone derivatives. Sodium borohydride is a typical reducing agent used in these reactions.

    Substitution: this compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid; often conducted at elevated temperatures.

Major Products:

Scientific Research Applications

    Chemistry: Altenusin serves as a valuable intermediate in the synthesis of complex organic molecules.

    Biology: this compound exhibits significant biological activities, including antimicrobial and cytotoxic effects.

    Medicine: this compound has demonstrated promising therapeutic potential in treating diseases such as cancer and chronic kidney disease.

    Industry: this compound is used in the development of biopesticides and agrochemicals due to its antimicrobial properties.

Comparison with Similar Compounds

Altenusin shares structural similarities with other biphenyl compounds, but it also exhibits unique properties:

    Similar Compounds:

Uniqueness of this compound:

Properties

IUPAC Name

2-(4,5-dihydroxy-2-methylphenyl)-6-hydroxy-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O6/c1-7-3-11(16)12(17)6-9(7)10-4-8(21-2)5-13(18)14(10)15(19)20/h3-6,16-18H,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADPBTBPPIIKLEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C2=C(C(=CC(=C2)OC)O)C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50953279
Record name Altenusin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50953279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31186-12-6
Record name Altenusin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31186-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Altenusin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031186126
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Altenusin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50953279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALTENUSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WM31322YA1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of altenusin?

A: this compound has a molecular formula of C15H14O6 and a molecular weight of 290.27 g/mol. [, ]

Q2: What spectroscopic data is available for this compound?

A: Researchers commonly characterize this compound using NMR (Nuclear Magnetic Resonance), IR (Infrared), UV (Ultraviolet), ECD (Electronic Circular Dichroism) spectroscopy, and mass spectrometry. [, , , , ]

Q3: What is known about the stability of this compound?

A3: The stability of this compound under various conditions has not been extensively studied in the provided research. Further research is needed to understand its stability profile and potential degradation pathways.

Q4: What is the primary mechanism of action of this compound?

A: Research suggests that this compound exhibits its activity through multiple mechanisms. One study identified this compound as a selective agonist of the Farnesoid X Receptor (FXR), a nuclear receptor involved in lipid and glucose metabolism. [] Another study proposed that this compound acts through selective protein unfolding (SPU), specifically targeting bacterial biotin protein ligase. []

Q5: How does this compound interact with its target proteins?

A: this compound has been shown to bind to and inhibit various proteins, including: * Trypanothione reductase (TR): this compound inhibits TR, an enzyme crucial for the antioxidant defense of Trypanosoma and Leishmania parasites. [] * Myosin light chain kinase (MLCK): this compound inhibits the calmodulin-dependent activity of MLCK. [] * Tau protein: this compound inhibits the aggregation of tau protein into paired helical filaments, a hallmark of Alzheimer's disease. []

Q6: What are the downstream effects of this compound's interaction with its targets?

A: this compound's interaction with its targets leads to various downstream effects: * FXR agonism: Activation of FXR by this compound leads to reduced body weight, fat mass, blood glucose levels, and hepatic lipid accumulation in mice fed a high-fat diet. [] * TR inhibition: Inhibition of TR makes parasites more susceptible to oxidative stress, potentially leading to parasite death. [] * MLCK inhibition: Blocking MLCK activity can have various effects on smooth muscle contraction, cell motility, and other cellular processes. [] * Tau aggregation inhibition: By preventing tau aggregation, this compound may protect neurons from damage associated with Alzheimer's disease. []

Q7: What is known about the Structure-Activity Relationship (SAR) of this compound?

A: Limited information is available on the SAR of this compound. One study exploring selective protein unfolding as a mechanism of action for this compound analogs suggested that structural modifications impact its activity. [] More research is needed to fully elucidate the SAR of this compound and identify structural features critical for its biological activities.

Q8: What are the in vitro and in vivo effects of this compound?

A: this compound demonstrates various in vitro and in vivo effects: * In vitro: * Inhibits tau fibrillization and reduces tau pathology in primary neurons. [] * Protects PC12 cells against oxidative injuries by activating the Nrf2 antioxidant pathway. [] * Inhibits the growth of various cancer cell lines. [] * Inhibits the growth of Trypanosoma cruzi. [] * Inhibits Candida species growth, showing synergistic effects with azole antifungals. [, ] * In vivo: * Protects mice from high-fat diet-induced obesity, hyperglycemia, and hepatic steatosis. [] * Reduces renal fibrosis in a mouse model of unilateral ureteral obstruction. []

Q9: What is known about the pharmacokinetics (PK) of this compound?

A: The available research does not provide detailed information on the absorption, distribution, metabolism, and excretion (ADME) of this compound. Further investigation is required to understand its PK profile. []

Q10: What is the toxicity profile of this compound?

A: The toxicological profile of this compound has not been extensively studied. Some studies indicate cytotoxic effects against certain cancer cell lines, but further research is crucial to determine its safety profile, potential adverse effects, and long-term effects in humans. [, ]

Q11: What are the potential applications of this compound?

A: this compound's diverse biological activities make it a promising candidate for various applications, including: * Treatment of metabolic diseases: Its FXR agonistic activity suggests potential for treating NAFLD, obesity, and type 2 diabetes. [] * Development of antiparasitic drugs: Its TR inhibitory activity could be exploited for developing new therapies for trypanosomiasis and leishmaniasis. [] * Development of antifungal agents: this compound shows promising antifungal activity, particularly its synergistic effect with existing azole antifungals. [, ] * Treatment of neurodegenerative diseases: Its ability to inhibit tau aggregation indicates potential for treating Alzheimer's disease. []

Q12: What are the future research directions for this compound?

A12: Future research on this compound should focus on: * Comprehensive SAR studies to optimize its potency, selectivity, and pharmacological properties. * Detailed PK/PD studies to understand its ADME profile and in vivo efficacy. * Evaluating its safety and toxicity profile in preclinical models. * Investigating its potential for development into therapeutic agents for various diseases.

Q13: What analytical methods are used to detect and quantify this compound?

A: Researchers commonly employ high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for the detection and quantification of this compound in various matrices, including food, feed, and biological samples. [, , , ]

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